molecular formula C20H15NO3 B14587958 2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- CAS No. 61223-20-9

2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl-

Cat. No.: B14587958
CAS No.: 61223-20-9
M. Wt: 317.3 g/mol
InChI Key: HZUGAHSUNOPJPU-UHFFFAOYSA-N
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Description

2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that are significant in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a nitrile group, an ethoxy group, and two phenyl groups attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrile and ethoxy groups, along with the phenyl substituents, makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

61223-20-9

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

5-ethoxy-6-oxo-2,4-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C20H15NO3/c1-2-23-19-17(14-9-5-3-6-10-14)16(13-21)18(24-20(19)22)15-11-7-4-8-12-15/h3-12H,2H2,1H3

InChI Key

HZUGAHSUNOPJPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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